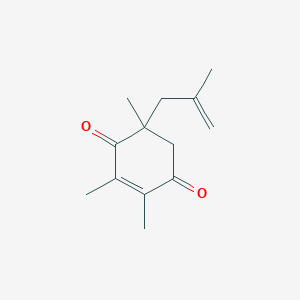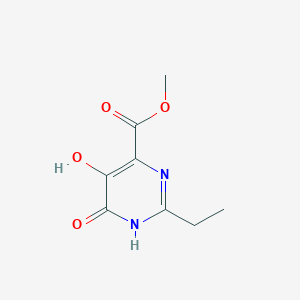
1-Ethyl-1H-pyrazole-5-carboxylic acid-D5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 is a deuterated derivative of 1-Ethyl-1H-pyrazole-5-carboxylic acid. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. The deuterium labeling (D5) indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification can be useful in various scientific applications, particularly in studies involving isotopic labeling.
Métodos De Preparación
The synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole ring. Common starting materials include hydrazines and 1,3-diketones.
Cyclization Reaction: The hydrazine reacts with the diketone to form the pyrazole ring through a cyclization reaction.
Ethylation: The pyrazole ring is then ethylated using ethyl halides under basic conditions to introduce the ethyl group at the nitrogen atom.
Carboxylation: The ethylated pyrazole undergoes carboxylation to introduce the carboxylic acid group at the 5-position.
Deuteration: Finally, the compound is subjected to deuteration, where hydrogen atoms are replaced with deuterium using deuterated reagents.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group or carboxylic acid group can be replaced with other functional groups using appropriate reagents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form various pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Aplicaciones Científicas De Investigación
1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reference standard in isotopic labeling studies.
Biology: The compound is employed in biochemical assays to study enzyme kinetics and metabolic pathways involving pyrazole derivatives.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals due to its versatile reactivity and stability.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 involves its interaction with specific molecular targets and pathways. The pyrazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity. The deuterium labeling can also influence the compound’s metabolic stability and pharmacokinetics, making it a valuable tool in drug development and metabolic studies.
Comparación Con Compuestos Similares
1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole-5-carboxylic acid: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and binding properties.
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: The presence of an additional methyl group at the 3-position can influence the compound’s steric and electronic properties.
1-Phenyl-1H-pyrazole-5-carboxylic acid: The phenyl group introduces aromaticity, which can enhance the compound’s stability and interaction with aromatic binding sites.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in isotopic labeling studies and enhances its metabolic stability.
Propiedades
Fórmula molecular |
C6H8N2O2 |
|---|---|
Peso molecular |
145.17 g/mol |
Nombre IUPAC |
2-(1,1,2,2,2-pentadeuterioethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O2/c1-2-8-5(6(9)10)3-4-7-8/h3-4H,2H2,1H3,(H,9,10)/i1D3,2D2 |
Clave InChI |
FSMHDKRQCDWWGZ-ZBJDZAJPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])N1C(=CC=N1)C(=O)O |
SMILES canónico |
CCN1C(=CC=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate](/img/structure/B14014186.png)

![Benzenecarbothioamide, 4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14014204.png)










